molecular formula C17H15F3N4O3S B6537702 N-{6-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide CAS No. 1021255-01-5

N-{6-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide

Cat. No.: B6537702
CAS No.: 1021255-01-5
M. Wt: 412.4 g/mol
InChI Key: LKYYXVZNTBOCOT-UHFFFAOYSA-N
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Description

The compound “N-{6-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide” is a chemical compound with a complex structure . It is related to a class of compounds known as TRPM8 antagonists .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a cyclopropane carboxamide group attached to a pyridazine ring via a sulfanyl linkage . The pyridazine ring is further substituted with a carbamoyl group, which is linked to a trifluoromethoxy-substituted phenyl group .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C17H15F3N4O3S and an average mass of 412.386 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.

Properties

IUPAC Name

N-[6-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-12-5-3-11(4-6-12)21-14(25)9-28-15-8-7-13(23-24-15)22-16(26)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYYXVZNTBOCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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